4-(Pyridine-4-carbonyl)piperazine-1-sulfonyl fluoride
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Overview
Description
4-(Pyridine-4-carbonyl)piperazine-1-sulfonyl fluoride is a chemical compound with a complex structure that includes a pyridine ring, a piperazine ring, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridine-4-carbonyl)piperazine-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 4-(pyridine-4-carbonyl)piperazine, which can be synthesized through the reaction of pyridine-4-carboxylic acid with piperazine under appropriate conditions . The resulting compound is then subjected to sulfonylation using sulfonyl fluoride reagents to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridine-4-carbonyl)piperazine-1-sulfonyl fluoride can undergo several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The pyridine and piperazine rings can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can lead to the formation of N-oxides .
Scientific Research Applications
4-(Pyridine-4-carbonyl)piperazine-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of sulfonyl fluoride derivatives, including their potential as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-(Pyridine-4-carbonyl)piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This covalent modification can disrupt normal cellular processes, making the compound useful in studying enzyme function and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridine-4-carbonyl)piperazine: Lacks the sulfonyl fluoride group but shares the pyridine and piperazine rings.
Piperazine-1-sulfonyl fluoride: Contains the piperazine and sulfonyl fluoride groups but lacks the pyridine ring.
Uniqueness
4-(Pyridine-4-carbonyl)piperazine-1-sulfonyl fluoride is unique due to the presence of all three functional groups (pyridine, piperazine, and sulfonyl fluoride) in a single molecule.
Properties
IUPAC Name |
4-(pyridine-4-carbonyl)piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O3S/c11-18(16,17)14-7-5-13(6-8-14)10(15)9-1-3-12-4-2-9/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLOEDYRTLUCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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